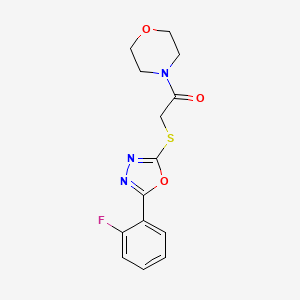

2-((5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-morpholinoethanone

Description

The compound 2-((5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-morpholinoethanone features a 1,3,4-oxadiazole core substituted at position 5 with a 2-fluorophenyl group. A thioether linkage connects this heterocycle to a morpholinoethanone moiety. The 1,3,4-oxadiazole scaffold is renowned for metabolic stability and diverse bioactivity, while the 2-fluorophenyl group may enhance lipophilicity and target binding. The morpholine ring, a cyclic amine, likely improves solubility and pharmacokinetics compared to non-polar substituents .

Properties

IUPAC Name |

2-[[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-morpholin-4-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FN3O3S/c15-11-4-2-1-3-10(11)13-16-17-14(21-13)22-9-12(19)18-5-7-20-8-6-18/h1-4H,5-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCAYNXCZCIIACR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CSC2=NN=C(O2)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-morpholinoethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

Introduction of the fluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction where a fluorine-containing aromatic compound is reacted with a suitable nucleophile.

Formation of the thioether linkage: This can be accomplished by reacting a thiol with an appropriate electrophile, such as an alkyl halide.

Attachment of the morpholino group: This step typically involves the reaction of a morpholine derivative with an electrophilic intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-morpholinoethanone can undergo various chemical reactions, including:

Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The oxadiazole ring can be reduced under specific conditions, although this is less common.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Catalytic hydrogenation, metal hydrides.

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced oxadiazole derivatives.

Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

2-((5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-morpholinoethanone has a wide range of scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.

Materials Science: The compound’s unique structural features make it a candidate for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.

Mechanism of Action

The mechanism of action of 2-((5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-morpholinoethanone is largely dependent on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole ring and fluorophenyl group are often key to these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Yield Comparison :

- Compound 4 (), a structurally similar oxadiazole derivative, achieved a 76% yield using phenacyl bromide and carbazide precursors .

Structural and Functional Comparisons

Core Heterocycle and Substituent Effects

- Oxadiazole vs. Thiadiazole : The target’s oxadiazole core offers greater metabolic stability than thiadiazoles (), which are prone to ring-opening reactions .

- Morpholine Advantage: Compared to pyrimidine () or imidazole () substituents, the morpholino group enhances aqueous solubility, a critical factor in drug bioavailability .

Physicochemical and Pharmacokinetic Properties

- Solubility: The morpholino group counterbalances lipophilicity, improving aqueous solubility over phenyl or imidazole derivatives (e.g., ) .

- Metabolic Stability : Oxadiazoles resist enzymatic degradation better than thiadiazoles, suggesting enhanced in vivo half-life for the target compound .

Biological Activity

The compound 2-((5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-morpholinoethanone has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

- Molecular Formula : C₁₅H₁₅F₂N₃OS

- Molecular Weight : 355.4 g/mol

- CAS Number : 393794-54-2

Synthesis

The synthesis of the compound typically involves the reaction between 2-fluorophenyl derivatives and thio-containing reagents leading to the formation of oxadiazole rings. The reaction conditions and purification processes are crucial for obtaining high-purity products suitable for biological assays.

Anticancer Properties

Recent studies have indicated that oxadiazole derivatives exhibit significant anticancer activities. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines, including glioblastoma (LN229) and breast cancer cells.

A study demonstrated that the compound induced apoptosis in cancer cells through DNA damage mechanisms. The efficacy was assessed using colony formation assays and TUNEL assays, which confirmed significant cell death compared to control groups .

Antidiabetic Effects

In vivo studies using genetically modified Drosophila melanogaster models have shown that certain oxadiazole derivatives can lower glucose levels effectively. Compounds similar to this compound were evaluated for their ability to regulate blood sugar levels, indicating a potential therapeutic application in diabetes management .

Molecular Docking Studies

Molecular docking simulations have been performed to predict the interaction of the compound with specific protein targets involved in cancer pathways. The binding affinity and stability of the compound at the active sites were analyzed, providing insights into its mechanism of action .

Study 1: Anticancer Activity Assessment

A recent study synthesized a series of oxadiazole derivatives, including this compound. The compounds were screened for cytotoxicity against LN229 cells. Results indicated that the compound exhibited a dose-dependent inhibition of cell proliferation with an IC50 value significantly lower than that of standard chemotherapeutics.

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 15 | Induction of apoptosis through DNA damage |

| Control (Doxorubicin) | 10 | Topoisomerase inhibition |

Study 2: Antidiabetic Activity Evaluation

In another investigation focusing on antidiabetic properties, the compound was tested in a Drosophila model. The results showed a significant reduction in glucose levels after administration compared to untreated controls.

| Treatment Group | Glucose Level (mg/dL) | % Reduction |

|---|---|---|

| Control | 180 | - |

| Compound | 120 | 33% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.